2-(3,5-Bis-trifluoromethyl-benzyl)-piperazine
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Overview
Description
®-2-(3,5-BIS-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a piperazine ring substituted with a benzyl group that contains two trifluoromethyl groups at the 3 and 5 positions. The presence of trifluoromethyl groups imparts significant stability and lipophilicity to the molecule, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,5-BIS-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE typically involves the reaction of ®-piperazine with 3,5-bis(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(3,5-BIS-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, while the piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using nitrating agents like nitric acid or sulfonating agents like sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
®-2-(3,5-BIS-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting central nervous system disorders.
Industry: Utilized in the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ®-2-(3,5-BIS-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with the active sites of proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(3,5-DICHLOROBENZYL)-PIPERAZINE: Similar structure but with chlorine atoms instead of trifluoromethyl groups.
®-2-(3,5-DIMETHYLBENZYL)-PIPERAZINE: Similar structure but with methyl groups instead of trifluoromethyl groups.
Uniqueness
®-2-(3,5-BIS-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE is unique due to the presence of trifluoromethyl groups, which impart greater stability, lipophilicity, and resistance to metabolic degradation compared to its analogs. These properties make it a valuable compound for various applications, particularly in drug development and material science.
Properties
Molecular Formula |
C13H14F6N2 |
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Molecular Weight |
312.25 g/mol |
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C13H14F6N2/c14-12(15,16)9-3-8(4-10(6-9)13(17,18)19)5-11-7-20-1-2-21-11/h3-4,6,11,20-21H,1-2,5,7H2 |
InChI Key |
YIYPZMOVLONGBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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